Clivarin

描述

Unfractionated heparin (UH) is a heterogenous preparation of anionic, sulfated glycosaminoglycan polymers with weights ranging from 3000 to 30,000 Da. It is a naturally occurring anticoagulant released from mast cells. It binds reversibly to antithrombin III (ATIII) and greatly accelerates the rate at which ATIII inactivates coagulation enzymes thrombin (factor IIa) and factor Xa. UH is different from low molecular weight heparin (LMWH) in the following ways: the average molecular weight of LMWH is about 4.5 kDa whereas it is 15 kDa for UH; UH requires continuous infusions; activated partial prothrombin time (aPTT) monitoring is required when using UH; and UH has a higher risk of bleeding and higher risk of osteoporosis in long term use. Unfractionated heparin is more specific than LMWH for thrombin. Furthermore, the effects of UH can typically be reversed by using protamine sulfate.

Enoxaparin is a common low-molecular-weight heparin (LMWH) used in the prevention and management of various thromboembolic disorders. Initially approved by the FDA in 1993, it is administered by a subcutaneous or intravenous injection and marketed by several pharmaceutical companies. Enoxaparin markedly reduces the incidence of venous thromboembolism in hospitalized patients when compared to unfractionated [heparin], without increasing the risk of serious bleeding.

Dalteparin, a low molecular weight heparin (LMWH) prepared by nitrous acid degradation of unfractionated heparin of porcine intestinal mucosa origin, is an anticoagulant. It is composed of strongly acidic sulphated polysaccharide chains with an average molecular weight of 5000 and about 90% of the material within the range of 2000-9000. LMWHs have a more predictable response, a greater bioavailability, and a longer anti-Xa half life than unfractionated heparin. Dalteparin can also be safely used in most pregnant women. Low molecular weight heparins are less effective at inactivating factor IIa due to their shorter length compared to unfractionated heparin.

Tinzaparin is a low molecular weight heparin (LMWH), produced by enzymatic depolymerization of unfractionated heparin from porcine intestinal mucosa. It is a heterogeneous mixture of with an average molecular weight between 5500 and 7500 daltons. Tinzaparin is composed of molecules with and without a special site for high affinity binding to antithrombin III (ATIII). This complex greatly accelerates the inhibition of factor Xa. It is an anticoagulant and considered an antithrombotic. Tinzaparin must be given either subcutaneously or parenterally. LMWHs are less effective at inactivating factor IIa due to their shorter length compared to unfractionated heparin.

Nadroparin is a low molecular weight heparin (LMWH) which, when bound to antithrombin III (ATIII), accelerates the inactivation of factor II and factor Xa. Nadroparin halts the coagulation pathway by inhibiting the activation of thrombin (factor IIa) by factor Xa. The amplification of the fibrin clotting cascade is stopped once factors Xa and IIa are inactivated. It is derived from porcine sources and has a mean molecular size of 5000 daltons. Low molecular weight heparins are less effective at inactivating factor IIa due to their shorter length compared to unfractionated heparin.

Bemiparin is an antithrombotic and belongs to the group of drugs known as the low molecular weight heparins (LMWH). Like semuloparin, bemiparin is classified as an ultra-LMH because of its low mean molecular mass of 3600 daltons, which is a unique property of this class. These heparins have lower anti-thrombin activity than the traditional low molecular weight heparins and act mainly on factor-Xa, reducing the risk of bleeding due to selectivity for this specific clotting factor. Interestingly, current research is underway for the potential benefit of bemiparin in the treatment of tumors and diabetic foot ulcers.

Reviparin is a low molecular weight heparin which seems to have a better safety profile than unfractionated heparin. It is prepared from porcine intestinal mucosa by nitrous acid depolymerization. Reviparin has a molecular weight of 3.9 kDa. It was developed by Abbott laboratories and in 2009, reviparin presented an orphan drug designation by the FDA.

Parnaparin is an heparin of low molecular weight with antithrombotic effects.

Certoparin is part of the heparins of low molecular weight that presents high activity against the coagulation factor Xa. It is normally used to prevent deep venous thrombosis.

Standard or unfractionated heparin is a complex mixture of naturally occurring glycosaminoglycans and is used as an anticoagulant to treat venous thrombosis or to prevent thrombosis in high risk patients. Heparin therapy is associated with frequent elevations in serum aminotransferase levels that are typically transient and not associated with clinical symptoms or significant liver injury.

Enoxaparin is a natural product found in Sargassum myriocystum, Sargassum polycystum, and other organisms with data available.

Enoxaparin is a low molecular weight, synthetic heparin. As an anticoagulant/antithrombotic agent, enoxaprin's mechanism of action is similar to that of heparin, although it exhibits a higher ratio of anti-Factor Xa to anti-Factor IIa activity. This agent also has anti-inflammatory properties, inhibiting monocyte adhesion to tumor necrosis factor alpha- or lipopolysaccharide-activated endothelial cells. Compared to unfractionated heparins, the use of enoxaparin is associated with lower incidences of osteoporosis and heparin-induced thrombocytopenia. (NCI04)

Dalteparin is a low molecular weight, synthetic heparin. As an anticoagulant/antithrombotic agent, dalteparin binds to antithrombin and enhances the inhibition of Factor Xa. Compared to unfractionated heparins, the use of dalteparin is associated with lower incidences of osteoporosis and heparin-induced thrombocytopenia. (NCI04)

Bemiparin is a second generation, synthetic, low-molecular-weight heparin (LMWH) with anticoagulant activity. Derived, after depolymerisation and fractionation, from medical-grade porcine unfractionated heparin (UFH), bemiparin has an average molecular weight of 3,600 daltons and has a higher anti-factor Xa/anti-factor IIa ratio (8:1) than first-generation LMWHs. This anticoagulant binds to antithrombin III, thereby enhancing the inactivation of activated factor X (Factor Xa) and, to a lesser extent, activated factor II (Factor IIa). Compared to unfractionated heparins, the use of bemiparin is associated with lower incidences of major bleeding, osteoporosis, and heparin-induced thrombocytopenia. Bemiparin also promotes a greater release of tissue factor pathway inhibitor than UFH or dalteparin.

Heparin is a sulfur-rich glycosaminoglycan with anticoagulant property. Heparin binds to antithrombin III to form a heparin-antithrombin III complex. The complex binds to and irreversibly inactivates thrombin and other activated clotting factors, such as factors IX, X, XI, and XII, thereby preventing the polymerization of fibrinogen to fibrin and the subsequent formation of clots.

Semuloparin is an ultralow-molecular-weight heparin (ULMWH) (Mw: 2000-3000 daltons)consisting of a polydisperse mixture of oligomeric heparin fragments with potential anticoagulant activity. Ultralow-molecular-weight heparin AVE5026 binds to and activates antithrombin III (ATIII), which may result in the inhibition of activated factor Xa and, to a much lesser extent, factor IIa (thrombin) and so the inhibition of fibrin formation. Compared to low-molecular-weight heparins (LMWHs), AVE5026 exhibits an even higher ratio of anti-Factor Xa to anti-Factor IIa activity (>30:1). Compared to unfractionated heparins, the use of LMWHs is associated with lower incidences of major bleeding, osteoporosis and heparin-induced thrombocytopenia. Like LMWHs, this agent may inhibit tumor growth by regulating angiogenesis and apoptosis. AVE5026 is prepared by partial depolymerization of unfractionated porcine mucosal heparin.

Tinzaparin is a low molecular weight heparin (LMWH), obtained by controlled enzymatic depolymerization of heparin from porcine intestinal mucosa, with antithrombotic properties. Tinzaparin is a potent inhibitor of several activated coagulation factors, especially Factors Xa and IIa (thrombin); its primary activity is mediated through the plasma protease inhibitor antithrombin. In addition, this agent may inhibit angiogenesis through: 1) competitive binding of the heparin-binding sites on endothelial cells for the proangiogenic cytokines vascular endothelial growth factor (VEGF) and beta-fibroblast growth factor (beta-FGF) and 2) increasing the release of tissue factor pathway inhibitor (TFPI), a negative regulator of angiogenesis.

Low Molecular Weight Heparin is substances comprised of fragmented heparin molecules derived from unfractionated heparin that bind to antithrombin III with a molecular weight ranging from 1000 to 10,000 daltons, which causes changes in property from unfractionated heparin, including decreased protein binding, enhanced bioavailability, decreased platelet interaction, and decreased binding to thrombin.

属性

IUPAC Name |

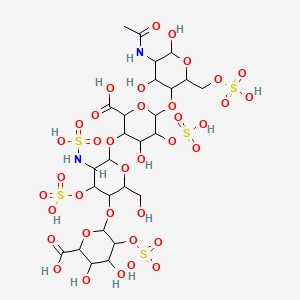

6-[6-[6-[5-acetamido-4,6-dihydroxy-2-(sulfooxymethyl)oxan-3-yl]oxy-2-carboxy-4-hydroxy-5-sulfooxyoxan-3-yl]oxy-2-(hydroxymethyl)-5-(sulfoamino)-4-sulfooxyoxan-3-yl]oxy-3,4-dihydroxy-5-sulfooxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42N2O37S5/c1-4(30)27-7-9(31)13(6(56-23(7)39)3-55-67(43,44)45)58-26-19(65-70(52,53)54)12(34)16(20(62-26)22(37)38)60-24-8(28-66(40,41)42)15(63-68(46,47)48)14(5(2-29)57-24)59-25-18(64-69(49,50)51)11(33)10(32)17(61-25)21(35)36/h5-20,23-26,28-29,31-34,39H,2-3H2,1H3,(H,27,30)(H,35,36)(H,37,38)(H,40,41,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTTJABKRGRZYRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)COS(=O)(=O)O)OC2C(C(C(C(O2)C(=O)O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)C(=O)O)O)O)OS(=O)(=O)O)OS(=O)(=O)O)NS(=O)(=O)O)O)OS(=O)(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42N2O37S5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80872762 |

Source

|

| Record name | 2-O-Sulfohexopyranuronosyl-(1->4)-2-deoxy-3-O-sulfo-2-(sulfoamino)hexopyranosyl-(1->4)-2-O-sulfohexopyranuronosyl-(1->4)-2-acetamido-2-deoxy-6-O-sulfohexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1134.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Ardeparin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble, 1.08e+01 g/L |

Source

|

| Details | 'MSDS' | |

| Record name | Ardeparin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00407 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Details | 'MSDS' | |

| Record name | Enoxaparin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01225 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Details | 'MSDS' | |

| Record name | Reviparin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09259 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Details | 'MSDS' | |

| Record name | Ardeparin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

9005-49-6, 9041-08-1, 91449-79-5 |

Source

|

| Record name | Heparin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009005496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ardeparin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00407 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Enoxaparin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01225 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Adomiparin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06005 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dalteparin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06779 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tinzaparin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06822 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bemiparin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09258 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Reviparin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09259 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Parnaparin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09260 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Melting Point |

>228 |

Source

|

| Details | https://www.trc-canada.com/prod-img/MSDS/H245800MSDS.pdf | |

| Record name | Bemiparin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09258 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Reviparin Sodium: A Technical Guide to Molecular Weight and Structure

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular weight, molecular weight distribution, and structural characteristics of reviparin sodium, a low molecular weight heparin (LMWH). The information presented herein is essential for the quality control, characterization, and ongoing research and development of this antithrombotic agent.

Molecular Weight and Distribution

Reviparin sodium, like all LMWHs, is a polydisperse mixture of oligosaccharide chains, meaning it does not have a single molecular weight. Instead, it is characterized by a distribution of molecular weights. The key parameters for defining this distribution are the weight-average molecular weight (Mw), the number-average molecular weight (Mn), and the polydispersity index (Mw/Mn). Reviparin is known for having a narrow molecular weight distribution.[1]

Quantitative Molecular Weight Data

The molecular weight of reviparin sodium is a critical quality attribute directly linked to its anticoagulant activity and pharmacokinetic profile. The accepted values are summarized below.

| Parameter | Value | Unit | Source |

| Weight-Average Molecular Weight (Mw) | 4150 (limits: 3150 - 5150) | Da | precisionFDA |

| Average Molecular Weight | ~3900 | Da | Wikipedia[2] |

| Mean Peak Molecular Weight | 3900 | Da | PubMed[3] |

| Average Molecular Weight | 4400 | Da | ResearchGate[1] |

Note: The discrepancies in reported values can arise from different manufacturing processes, analytical methodologies, and reference standards used.

Structural Characteristics

Reviparin sodium is derived from unfractionated heparin (UFH) sourced from porcine intestinal mucosa through a controlled chemical depolymerization process using nitrous acid.[2] This process results in specific structural features that define reviparin and distinguish it from other LMWHs.

The fundamental structure consists of repeating disaccharide units of D-glucosamine and a uronic acid (L-iduronic acid or D-glucuronic acid). The nitrous acid depolymerization cleaves the glycosidic linkages of N-sulfated glucosamine (B1671600) residues, which results in the formation of a characteristic 2,5-anhydro-D-mannitol residue at the reducing end of many of the oligosaccharide chains. The structure is largely characterized by a 2-O-sulfo-α-lidopyranosuronic acid group.[2]

Predominant Repeating Disaccharide Unit

The primary repeating unit in the reviparin sodium chains is a disaccharide composed of a sulfated iduronic acid and a sulfated glucosamine residue linked via an α(1→4) glycosidic bond.

Caption: Simplified representation of the major repeating disaccharide unit in reviparin.

Experimental Protocols

The characterization of reviparin sodium relies on sophisticated analytical techniques to determine its molecular weight distribution and fine structural details.

Molecular Weight Determination: Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

Size-Exclusion Chromatography (SEC) coupled with Multi-Angle Light Scattering (MALS) is an absolute method for determining the molar mass of macromolecules without relying on column calibration with molecular weight standards.[4] This makes it a powerful tool for the analysis of polydisperse samples like LMWHs.

Experimental Workflow:

Caption: Workflow for the determination of absolute molecular weight by SEC-MALS.

Detailed Methodology:

-

System Preparation: The HPLC system is equipped with a suitable size-exclusion column (e.g., TSKgel G2000 SWxl) and equilibrated with the mobile phase.

-

Mobile Phase: A high ionic strength buffer, such as 0.2 M sodium sulfate (B86663) at pH 5.0, is used to minimize non-specific interactions between the highly charged heparin molecules and the stationary phase.[5]

-

Sample Preparation: A solution of reviparin sodium is prepared in the mobile phase at a precisely known concentration (e.g., 5-10 mg/mL) and filtered through a 0.2 µm filter.

-

Injection and Separation: A defined volume of the sample is injected onto the column. The molecules are separated based on their hydrodynamic volume, with larger molecules eluting first.

-

Detection: The eluent from the column passes sequentially through the MALS and then the Refractive Index (RI) detectors. The MALS detector measures the intensity of light scattered by the molecules at multiple angles, while the RI detector measures the sample concentration in real-time.

-

Data Analysis: Specialized software analyzes the light scattering and concentration data to calculate the absolute molar mass at each elution slice. Integration across the entire peak yields the weight-average molecular weight (Mw), number-average molecular weight (Mn), and the polydispersity index.

Structural Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

One-dimensional (¹H) and two-dimensional (e.g., HSQC) NMR spectroscopy are indispensable tools for the structural elucidation of LMWHs.[6][7] NMR can identify characteristic signals from the terminal residues created during depolymerization, quantify different types of monosaccharides and their sulfation patterns, and confirm the identity of the LMWH.[7][8]

Experimental Workflow:

Caption: General workflow for the structural characterization of reviparin by NMR.

Detailed Methodology:

-

Sample Preparation: The reviparin sodium sample is repeatedly lyophilized from deuterium (B1214612) oxide (D₂O) to replace exchangeable protons (e.g., from -OH, -NH) with deuterium. The final sample is dissolved in high-purity D₂O (99.96%) at a concentration of 20-40 mg/mL.

-

NMR Instrument: A high-field NMR spectrometer (≥ 600 MHz) is used to achieve the necessary resolution and sensitivity for these complex molecules. A cryoprobe is often employed to enhance the signal-to-noise ratio.[8]

-

Data Acquisition:

-

1D ¹H Spectrum: A proton NMR spectrum is acquired to provide a general "fingerprint" of the sample. Key anomeric proton signals (H1) and signals from the unique terminal residues are identified in this spectrum.

-

2D HSQC Spectrum: A Heteronuclear Single Quantum Coherence (HSQC) experiment is performed. This powerful 2D technique correlates each proton with its directly attached carbon-13 nucleus, providing a highly resolved map of the molecule's structure.

-

-

Data Processing and Analysis: The raw data (Free Induction Decay) is processed using specialized software. This involves Fourier transformation, phase correction, and baseline correction. The resulting spectra are then analyzed by assigning the cross-peaks in the HSQC spectrum to specific protons and carbons within the heparin structure by comparing them to published data and reference spectra. This allows for the identification and quantification of the constituent monosaccharides, their sulfation patterns, and the specific structural motifs that are characteristic of reviparin sodium.

References

- 1. researchgate.net [researchgate.net]

- 2. Reviparin sodium - Wikipedia [en.wikipedia.org]

- 3. Reviparin sodium - a new low molecular weight heparin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and qualification of a size exclusion chromatography coupled with multiangle light scattering method for molecular weight determination of unfractionated heparin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]

- 6. Low Molecular Weight Heparins: Structural Differentiation by Bidimensional Nuclear Magnetic Resonance Spectroscopy | Semantic Scholar [semanticscholar.org]

- 7. Structural characterization of low molecular weight heparins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Anticoagulant Profile of Clivarin: A Technical Guide to its Inhibition of Factor Xa and Thrombin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Venous thromboembolism (VTE), encompassing deep vein thrombosis (DVT) and pulmonary embolism (PE), remains a significant cause of morbidity and mortality worldwide. Low molecular weight heparins (LMWHs), derived from the controlled depolymerization of unfractionated heparin (UFH), represent a cornerstone in the prevention and treatment of VTE.[1][2] Clivarin, the brand name for reviparin sodium, is a second-generation LMWH characterized by a narrow molecular weight distribution.[3][4] Like other LMWHs, this compound's primary anticoagulant effect is mediated through its interaction with ATIII.[5] This interaction induces a conformational change in ATIII, accelerating its ability to inactivate key coagulation enzymes, most notably Factor Xa and thrombin.[2][5]

A defining characteristic of LMWHs, including this compound, is their preferential inhibition of Factor Xa over thrombin.[5][6] This selectivity is attributed to the shorter polysaccharide chains of LMWHs compared to UFH.[6] While the binding of the specific pentasaccharide sequence within the heparin chain to ATIII is sufficient to inhibit Factor Xa, the inhibition of thrombin requires the formation of a ternary bridge complex involving both ATIII and thrombin, a process less efficiently mediated by the shorter LMWH chains.[6] This preferential anti-Xa activity is believed to contribute to the favorable safety and efficacy profile of LMWHs, including a more predictable anticoagulant response and a lower incidence of heparin-induced thrombocytopenia (HIT) compared to UFH.

Mechanism of Action: Inhibition of Factor Xa and Thrombin

The coagulation cascade is a series of enzymatic reactions culminating in the formation of a stable fibrin (B1330869) clot. This process is traditionally divided into the intrinsic, extrinsic, and common pathways. Factor Xa is a critical enzyme positioned at the convergence of the intrinsic and extrinsic pathways, responsible for the conversion of prothrombin to thrombin. Thrombin, in turn, is a multifunctional enzyme that cleaves fibrinogen to fibrin monomers, activates platelets, and amplifies its own generation through feedback activation of other coagulation factors.

This compound's anticoagulant effect is indirect, relying on the presence of ATIII. The mechanism can be summarized in the following steps:

-

Binding to Antithrombin III: Reviparin sodium binds to ATIII via a specific high-affinity pentasaccharide sequence.

-

Conformational Change in Antithrombin III: This binding induces a conformational change in ATIII, which significantly accelerates its inhibitory activity.

-

Inhibition of Factor Xa: The this compound-ATIII complex rapidly inactivates Factor Xa. This is the primary mechanism of this compound's anticoagulant action.[6]

-

Inhibition of Thrombin (Factor IIa): The this compound-ATIII complex can also inactivate thrombin, but to a lesser extent than Factor Xa.[2][6]

The preferential inhibition of Factor Xa is a key pharmacodynamic feature of this compound. By inhibiting Factor Xa, this compound effectively reduces the burst of thrombin generation, a pivotal event in the amplification of the coagulation cascade.

Quantitative Data on Factor Xa and Thrombin Inhibition

While direct inhibition constants such as Ki or IC50 values for reviparin are not consistently reported in the literature, its anticoagulant activity is well-characterized by its anti-Xa and anti-IIa activities, typically measured in International Units (IU).

| Parameter | Value | Reference |

| Anti-Xa/Anti-IIa Ratio | ≥ 3.6 | [4] |

| 3.6 - 6.1 | ||

| 5.3 | [7] | |

| Specific Anti-Xa Activity | 124 anti-Xa IU/mg | [8] |

| Specific aPTT Activity | ~30 U/mg | [8] |

Note: The anti-Xa/anti-IIa ratio highlights the preferential inhibition of Factor Xa over thrombin. A higher ratio indicates greater selectivity for Factor Xa.

Experimental Protocols

The determination of the anti-Xa and anti-IIa activity of this compound is crucial for its characterization and quality control. These activities are typically measured using chromogenic substrate assays, as outlined in pharmacopeias such as the United States Pharmacopeia (USP) General Chapter <208>.

Determination of Anti-Factor Xa Activity (Chromogenic Assay)

Principle: This assay is based on the ability of the this compound-ATIII complex to inhibit a known amount of Factor Xa. The residual Factor Xa activity is then measured by its ability to cleave a chromogenic substrate, releasing a colored compound (p-nitroaniline), which is quantified spectrophotometrically at 405 nm. The amount of color produced is inversely proportional to the anti-Xa activity of the this compound sample.

Materials:

-

Tris-NaCl buffer (pH 7.4)

-

Bovine Serum Albumin (BSA)

-

Human Antithrombin III (ATIII)

-

Human Factor Xa

-

Chromogenic Factor Xa substrate (e.g., S-2222)

-

Reviparin sodium standard and test samples

-

Microplate reader

Procedure:

-

Preparation of Reagents: Prepare working solutions of ATIII, Factor Xa, and the chromogenic substrate in the appropriate buffer. Prepare a series of dilutions of the reviparin sodium standard and the test sample.

-

Incubation with ATIII: In a microplate well, incubate a defined volume of the reviparin standard or sample with a defined concentration of ATIII for a specified time (e.g., 2 minutes) at 37°C to allow for the formation of the this compound-ATIII complex.

-

Addition of Factor Xa: Add a known excess amount of Factor Xa to the wells and incubate for a precise period (e.g., 1 minute) at 37°C. During this time, the this compound-ATIII complex will inactivate a portion of the added Factor Xa.

-

Addition of Chromogenic Substrate: Add the chromogenic Factor Xa substrate to the wells. The residual, uninhibited Factor Xa will cleave the substrate, releasing the chromophore.

-

Measurement: After a fixed incubation time (e.g., 2 minutes), stop the reaction (e.g., with citric acid) and measure the absorbance at 405 nm using a microplate reader.

-

Calculation: Construct a standard curve by plotting the absorbance values against the known concentrations of the reviparin standard. The anti-Xa activity of the test sample is then determined by interpolation from this standard curve.

Determination of Anti-Factor IIa (Thrombin) Activity (Chromogenic Assay)

Principle: This assay is analogous to the anti-Xa assay but measures the ability of the this compound-ATIII complex to inhibit thrombin. The residual thrombin activity is quantified using a thrombin-specific chromogenic substrate.

Materials:

-

Tris-NaCl buffer (pH 7.4)

-

Bovine Serum Albumin (BSA)

-

Human Antithrombin III (ATIII)

-

Human Thrombin (Factor IIa)

-

Chromogenic thrombin substrate (e.g., S-2238)

-

Reviparin sodium standard and test samples

-

Microplate reader

Procedure:

-

Preparation of Reagents: Prepare working solutions of ATIII, thrombin, and the chromogenic substrate in the appropriate buffer. Prepare a series of dilutions of the reviparin sodium standard and the test sample.

-

Incubation with ATIII: In a microplate well, incubate a defined volume of the reviparin standard or sample with a defined concentration of ATIII for a specified time (e.g., 2 minutes) at 37°C.

-

Addition of Thrombin: Add a known excess amount of thrombin to the wells and incubate for a precise period (e.g., 1 minute) at 37°C.

-

Addition of Chromogenic Substrate: Add the chromogenic thrombin substrate to the wells.

-

Measurement: After a fixed incubation time (e.g., 2 minutes), stop the reaction and measure the absorbance at 405 nm.

-

Calculation: Construct a standard curve using the reviparin standard and determine the anti-IIa activity of the test sample.

Visualizations

Signaling Pathways

Caption: Coagulation cascade and points of inhibition by the this compound-ATIII complex.

Experimental Workflows

Caption: Generalized workflow for chromogenic anti-Xa and anti-IIa assays.

Discussion and Conclusion

This compound (reviparin sodium) is a low molecular weight heparin that functions as an indirect anticoagulant by potentiating the activity of antithrombin III. Its primary mechanism of action is the potent inhibition of Factor Xa, which plays a central role in the coagulation cascade. The inhibitory effect on thrombin is considerably weaker, as reflected by an anti-Xa/anti-IIa ratio that is significantly greater than one. This preferential inhibition of Factor Xa is a hallmark of LMWHs and is thought to contribute to their favorable therapeutic index.

The quantitative assessment of this compound's activity relies on chromogenic assays that measure its ability to inhibit Factor Xa and thrombin in the presence of ATIII. These assays are essential for the quality control and standardization of the drug product. While specific kinetic parameters such as Ki and IC50 values for reviparin are not widely published, the anti-Xa and anti-IIa activity units provide a reliable measure of its biological function.

For researchers and drug development professionals, a thorough understanding of this compound's mechanism of action and the methods used to characterize its activity is paramount. The information and protocols provided in this technical guide offer a comprehensive overview to support further research and development in the field of anticoagulation. Future studies aimed at elucidating the precise kinetic parameters of reviparin's interaction with Factor Xa and thrombin would be of significant value to the scientific community.

References

- 1. Reviparin: a review of its efficacy in the prevention and treatment of venous thromboembolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is Reviparin Sodium used for? [synapse.patsnap.com]

- 3. Reviparin sodium - a new low molecular weight heparin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of Reviparin Sodium? [synapse.patsnap.com]

- 6. biomedicus.gr [biomedicus.gr]

- 7. Pharmacokinetics of this compound a new low molecular weight heparin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacological profile of reviparin-sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical Profile of Reviparin Sodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reviparin sodium is a second-generation low molecular weight heparin (LMWH) derived from the controlled nitrous acid depolymerization of porcine mucosal heparin.[1] As a highly effective anticoagulant, it is utilized in the prophylaxis and treatment of thromboembolic disorders, such as deep vein thrombosis (DVT) and pulmonary embolism (PE).[2] This technical guide provides a comprehensive overview of the biochemical profile of reviparin sodium, detailing its mechanism of action, physicochemical properties, pharmacokinetics, and pharmacodynamics. The information is presented to support further research and drug development efforts in the field of anticoagulation.

Physicochemical Properties

Reviparin sodium is characterized by a narrow and well-defined molecular weight distribution, which contributes to its predictable pharmacokinetic and pharmacodynamic profile.[3][4]

| Property | Value | References |

| Mean Peak Molecular Weight | 3900 Da | [3][4] |

| Average Molecular Weight | 3150 - 5150 Da | [5] |

| Source | Porcine intestinal mucosa | [6] |

| Manufacturing Process | Controlled nitrous acid depolymerization | [1][6] |

Mechanism of Action

The anticoagulant effect of reviparin sodium is primarily mediated through its interaction with antithrombin III (ATIII), a natural inhibitor of several coagulation proteases.[2][7] By binding to ATIII, reviparin sodium induces a conformational change in the serpin, which markedly accelerates the rate at which ATIII inhibits key clotting factors, predominantly Factor Xa and to a lesser extent, Factor IIa (thrombin).[2][8]

The preferential inhibition of Factor Xa over Factor IIa is a hallmark of LMWHs like reviparin sodium.[2] This is attributed to the fact that only a subset of the heparin chains, those of sufficient length, are able to form the ternary bridge between antithrombin and thrombin required for potent thrombin inhibition. In contrast, the binding of reviparin sodium to antithrombin is sufficient to accelerate the inhibition of Factor Xa.[2] This higher anti-Xa to anti-IIa activity ratio contributes to a more favorable safety profile with a reduced risk of bleeding complications compared to unfractionated heparin (UFH).[3]

Furthermore, reviparin sodium has been shown to stimulate the release of Tissue Factor Pathway Inhibitor (TFPI) from endothelial cells, which provides an additional layer of anticoagulation by inhibiting the initiation of the extrinsic coagulation pathway.[2]

Figure 1: Mechanism of action of reviparin sodium on the coagulation cascade.

Pharmacodynamics

The pharmacodynamic effects of reviparin sodium are primarily characterized by its anti-Xa and anti-IIa activities. The ratio of these activities is a key determinant of its antithrombotic efficacy and bleeding risk.

| Parameter | Value | References |

| Anti-Xa/Anti-IIa Ratio | ≥ 3.6 | [3][4] |

| In vitro Anti-Xa/Anti-IIa Ratio | 3.6 - 6.1 | [5] |

| Specific Anti-Xa Potency | 124 IU/mg | [9] |

| aPTT Activity | ~30 U/mg | [9] |

Pharmacokinetics

Reviparin sodium exhibits a predictable pharmacokinetic profile following subcutaneous administration, which allows for weight-adjusted dosing without the need for routine coagulation monitoring in most patients.[2]

| Parameter | Value | References |

| Bioavailability (subcutaneous) | ~95% | [5][10][11] |

| Time to Peak Plasma Concentration (Tmax) | 3 hours | [5][10][11] |

| Elimination Half-life | ~3 hours | [5][10][11] |

| Volume of Distribution | ~5 Liters | [5] |

| Total Clearance | ~18 ml/min | [5] |

| Route of Elimination | Primarily renal | [2][5] |

Experimental Protocols

Determination of Molecular Weight Distribution

The molecular weight and its distribution for low molecular weight heparins like reviparin sodium are critical quality attributes. High-Performance Size Exclusion Chromatography (HP-SEC) is the standard method employed.

Principle: This technique separates molecules based on their hydrodynamic volume. A column packed with porous particles is used, and larger molecules elute earlier than smaller molecules.

Methodology:

-

System: A high-performance liquid chromatography (HPLC) system equipped with a size-exclusion column (e.g., TSKgel G2000SW) and a refractive index (RI) detector.

-

Mobile Phase: A buffered aqueous solution, typically sodium sulfate (B86663) or sodium chloride, to maintain ionic strength and prevent interactions between the heparin molecules and the column matrix.

-

Calibration: The system is calibrated using a set of well-characterized heparin fractions of known molecular weights.

-

Sample Preparation: A solution of reviparin sodium is prepared in the mobile phase.

-

Analysis: The sample is injected into the HPLC system, and the elution profile is recorded by the RI detector.

-

Data Analysis: The molecular weight distribution is calculated by comparing the elution profile of the sample to the calibration curve.

Figure 2: Experimental workflow for determining molecular weight distribution by HP-SEC.

Measurement of Anti-Factor Xa and Anti-Factor IIa Activity

The anticoagulant activity of reviparin sodium is quantified by measuring its ability to inhibit Factor Xa and Factor IIa, typically using a chromogenic substrate assay.[12]

Principle: The assay measures the residual activity of Factor Xa or Factor IIa after incubation with the LMWH in the presence of excess antithrombin. A chromogenic substrate, which is cleaved by the active factor to produce a colored product, is used for detection. The color intensity is inversely proportional to the LMWH activity.

Methodology for Anti-Factor Xa Activity:

-

Sample Preparation: Platelet-poor plasma is obtained from citrated blood samples.

-

Reagents:

-

Excess human Antithrombin III.

-

Excess bovine Factor Xa.

-

A chromogenic substrate specific for Factor Xa (e.g., S-2222).

-

-

Procedure: a. The plasma sample containing reviparin sodium is incubated with a known amount of excess antithrombin III. b. A known amount of excess Factor Xa is added. The reviparin/ATIII complex will inactivate a portion of the Factor Xa. c. The chromogenic substrate is added. The residual active Factor Xa cleaves the substrate, releasing a colored p-nitroaniline (pNA) group.

-

Detection: The rate of pNA release is measured spectrophotometrically at 405 nm.

-

Quantification: The anti-Factor Xa activity is determined by comparing the absorbance to a standard curve prepared with a known concentration of reviparin sodium or a LMWH standard.

The protocol for anti-Factor IIa activity is analogous, using Factor IIa and a Factor IIa-specific chromogenic substrate.

Figure 3: Experimental workflow for the chromogenic anti-Factor Xa assay.

Conclusion

Reviparin sodium possesses a well-defined biochemical profile that underpins its clinical efficacy and safety as an anticoagulant. Its specific molecular weight distribution, high anti-Xa to anti-IIa activity ratio, and predictable pharmacokinetics make it a valuable therapeutic option for the management of thromboembolic diseases. The detailed methodologies provided in this guide for the characterization of its key biochemical attributes are intended to support quality control, further research, and the development of next-generation antithrombotic agents.

References

- 1. drugtodayonline.com [drugtodayonline.com]

- 2. What is the mechanism of Reviparin Sodium? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Reviparin sodium - a new low molecular weight heparin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. e-lactancia.org [e-lactancia.org]

- 6. Reviparin sodium - Wikipedia [en.wikipedia.org]

- 7. What is Reviparin Sodium used for? [synapse.patsnap.com]

- 8. Reviparin: a review of its efficacy in the prevention and treatment of venous thromboembolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacological profile of reviparin-sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mims.com [mims.com]

- 11. mims.com [mims.com]

- 12. Anti-Xa Assay (Heparin Assay): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

The Genesis and Advancement of Reviparin: A Technical Guide

An In-depth Exploration of the Discovery, Development, and Clinical Application of a Second-Generation Low Molecular Weight Heparin

Introduction

Reviparin is a second-generation low molecular weight heparin (LMWH) that has carved a significant niche in the prevention and treatment of thromboembolic disorders.[1][2] Derived from the controlled nitrous acid depolymerization of porcine mucosal heparin, reviparin exhibits a more predictable anticoagulant response and a better safety profile compared to unfractionated heparin (UFH).[3][4] This technical guide provides a comprehensive overview of the discovery, development, and core scientific principles of reviparin, tailored for researchers, scientists, and drug development professionals.

Discovery and Synthesis

The development of reviparin was a direct progression from the foundational understanding of heparin's anticoagulant properties and the subsequent drive to mitigate its clinical limitations. The core innovation behind LMWHs like reviparin lies in the fractionation of heparin into shorter polysaccharide chains, which alters its biological activity.

Chemical Synthesis: Controlled Nitrous Acid Depolymerization

Reviparin is synthesized through a process of controlled nitrous acid depolymerization of heparin extracted from porcine intestinal mucosa.[3][4] This method allows for the generation of heparin fragments with a relatively narrow and consistent molecular weight distribution.[4]

Experimental Protocol: Nitrous Acid Depolymerization of Heparin

-

Starting Material: Unfractionated heparin sodium salt derived from porcine intestinal mucosa.

-

Depolymerization Reaction:

-

Dissolve the unfractionated heparin in an aqueous solution.

-

Cool the solution to a controlled temperature (e.g., 4°C).

-

Add a predetermined amount of sodium nitrite (B80452) to the heparin solution.

-

Adjust the pH of the solution to an acidic range (typically pH 2.5-4.0) using a suitable acid (e.g., hydrochloric acid) to generate nitrous acid in situ.

-

The reaction is allowed to proceed for a specific duration, which is a critical parameter for controlling the extent of depolymerization and the final molecular weight of the reviparin.

-

The reaction is terminated by raising the pH to a neutral or slightly alkaline range.

-

-

Purification:

-

The resulting LMWH fragments are purified to remove residual reactants and larger or smaller heparin fragments.

-

Purification methods may include fractional precipitation with organic solvents (e.g., ethanol) and/or chromatography techniques.

-

-

Characterization: The final reviparin product is characterized by its molecular weight distribution, anti-Factor Xa and anti-Factor IIa activities, and other physicochemical properties.[1][4]

Physicochemical and Pharmacological Properties

The controlled manufacturing process of reviparin results in a product with distinct and reproducible characteristics.

| Property | Value | Reference |

| Average Molecular Weight | ~3900 Da | [5] |

| Source | Porcine intestinal mucosa | [3] |

| Anti-Xa:Anti-IIa Activity Ratio | 3.6 - 6.1 | [6] |

| Specific Anti-Xa Activity | ~120 anti-Xa U/mg | [3][4] |

| Specific Anticoagulant Activity | ~32 U/mg | [3][4] |

| Bioavailability (subcutaneous) | ~95% | [6] |

| Elimination Half-life | ~3 hours | [6] |

| Peak Plasma Concentration | 3 hours post-subcutaneous injection | [6] |

Mechanism of Action

Reviparin's primary mechanism of action is the potentiation of antithrombin III (ATIII), a natural anticoagulant protein.[2] This interaction accelerates the inactivation of key coagulation factors, primarily Factor Xa and to a lesser extent, Factor IIa (thrombin).[2] The higher ratio of anti-Xa to anti-IIa activity is a hallmark of LMWHs and contributes to a more favorable safety profile with a reduced risk of bleeding compared to UFH.[6]

Beyond its direct anticoagulant effects, reviparin also induces the release of Tissue Factor Pathway Inhibitor (TFPI) from the vascular endothelium.[1][3][4] TFPI is a potent inhibitor of the tissue factor-Factor VIIa complex, which is the primary initiator of the extrinsic coagulation cascade. This dual mechanism of action contributes to the overall antithrombotic efficacy of reviparin.

Key Preclinical and Clinical Development

The development of reviparin has been supported by a robust program of preclinical and clinical studies demonstrating its efficacy and safety across various indications.

Preclinical Studies

Preclinical investigations in animal models of thrombosis have shown that reviparin produces a dose- and time-dependent antithrombotic effect.[1][3] Notably, these studies also revealed that a sustained antithrombotic effect can be observed even when ex vivo anticoagulant actions are no longer detectable.[4] Furthermore, repeated administration of reviparin was found to produce progressively stronger antithrombotic effects.[4]

Major Clinical Trials

Several large-scale clinical trials have established the clinical utility of reviparin.

| Trial Name | Indication | Comparator | Key Findings | Reference |

| COLUMBUS | Treatment of venous thromboembolism (VTE) | Intravenous unfractionated heparin (UFH) | Reviparin was as effective and safe as adjusted-dose intravenous UFH for the initial management of VTE. | [2][7][8] |

| CORTES | Prevention of recurrent VTE | Intravenous unfractionated heparin (UFH) | Reviparin was significantly more effective than intravenous UFH in preventing recurrent VTE. | [2] |

| CREATE | Acute myocardial infarction with ST-segment elevation | Placebo | Reviparin, when initiated early and given for 7 days, reduced the primary composite outcome of death, myocardial reinfarction, or stroke. | [9][10] |

| REVIVE | Treatment of VTE in children | UFH followed by oral anticoagulation | Although underpowered, the trial provided valuable data on the use of reviparin in a pediatric population, suggesting comparable efficacy and a potential for fewer major bleeding events compared to standard therapy. | [11] |

Experimental Protocol: A Generalized Overview of Reviparin Clinical Trials

-

Study Design: Typically randomized, controlled trials, which may be double-blind or open-label depending on the comparator and clinical setting.

-

Patient Population: Patients with a confirmed diagnosis of the target indication (e.g., DVT, PE, acute MI) meeting specific inclusion and exclusion criteria.

-

Intervention: Subcutaneous administration of reviparin at a dose determined by the indication and patient weight. Dosing regimens have included once or twice daily injections.

-

Comparator: The standard of care for the specific indication, such as intravenous UFH, another LMWH, or placebo.

-

Primary Endpoints: Clinically relevant outcomes such as the incidence of recurrent VTE, major bleeding events, or a composite of cardiovascular events (death, MI, stroke).

-

Safety Assessments: Monitoring for adverse events, with a particular focus on bleeding complications, thrombocytopenia, and injection site reactions.

Bioanalytical Methods

The characterization and monitoring of reviparin rely on specific bioanalytical assays.

Molecular Weight Determination

Size exclusion chromatography (SEC) is a key method for determining the molecular weight distribution of LMWHs like reviparin.[12][13][14][15]

Experimental Protocol: Size Exclusion Chromatography for Molecular Weight Determination

-

Instrumentation: High-performance liquid chromatography (HPLC) system equipped with a size exclusion column suitable for separating polysaccharides.

-

Mobile Phase: An aqueous buffer with a high salt concentration (e.g., >1.0 M) to minimize ionic interactions between the heparin molecules and the stationary phase.[12]

-

Calibration: The system is calibrated using a series of well-characterized molecular weight standards (e.g., pullulan standards).

-

Detection: Detection is typically achieved using a refractive index (RI) detector. More advanced setups may include a multi-angle light scattering (MALLS) detector for absolute molecular weight determination.

-

Analysis: The elution profile of the reviparin sample is compared to the calibration curve to determine its average molecular weight and polydispersity.

Anti-Factor Xa and Anti-Factor IIa Assays

Chromogenic assays are the standard methods for quantifying the anticoagulant activity of reviparin.[16][17][18][19]

Experimental Protocol: Chromogenic Anti-Factor Xa Assay

-

Sample Preparation: Patient plasma or a purified reviparin solution is prepared and diluted as necessary.

-

Incubation with ATIII and Factor Xa: The sample is incubated with a known excess of antithrombin III and Factor Xa. Reviparin in the sample potentiates the formation of an ATIII-Factor Xa complex, inactivating a portion of the Factor Xa.

-

Addition of Chromogenic Substrate: A chromogenic substrate specific for Factor Xa is added.

-

Colorimetric Measurement: The residual, active Factor Xa cleaves the chromogenic substrate, releasing a colored compound (e.g., p-nitroaniline). The intensity of the color is measured spectrophotometrically (typically at 405 nm) and is inversely proportional to the anti-Xa activity of the reviparin in the sample.

-

Quantification: The anti-Xa activity is determined by comparing the absorbance to a standard curve generated with known concentrations of a reviparin reference standard.

The anti-Factor IIa assay follows a similar principle, but with the substitution of Factor Xa with Factor IIa (thrombin) and a thrombin-specific chromogenic substrate.[20][21][22]

Tissue Factor Pathway Inhibitor (TFPI) Assay

Enzyme-linked immunosorbent assays (ELISAs) are commonly used to measure the concentration of TFPI in plasma samples following reviparin administration.[23][24][25][26][27]

Experimental Protocol: TFPI ELISA

-

Plate Coating: A microplate is coated with a capture antibody specific for TFPI.

-

Sample Incubation: Plasma samples from patients treated with reviparin are added to the wells, and any TFPI present binds to the capture antibody.

-

Detection Antibody: A detection antibody, also specific for TFPI and conjugated to an enzyme (e.g., horseradish peroxidase), is added.

-

Substrate Addition: A substrate for the enzyme is added, leading to a color change.

-

Measurement and Quantification: The intensity of the color is measured spectrophotometrically, and the concentration of TFPI is determined by comparison to a standard curve.

Conclusion

Reviparin stands as a testament to the successful evolution of anticoagulant therapy. Its development, rooted in the controlled chemical modification of unfractionated heparin, has yielded a therapeutic agent with a predictable pharmacokinetic profile, a favorable safety record, and proven efficacy in the management of thromboembolic diseases. The continued application and study of reviparin underscore the importance of targeted drug design in improving patient outcomes in cardiovascular medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. Reviparin: a review of its efficacy in the prevention and treatment of venous thromboembolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preclinical studies on a low molecular weight heparin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacologic validation of the clinical effects of an optimized low-molecular-weight heparin-reviparin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2006011179A1 - Process for the preparation of low molecular weight heparin - Google Patents [patents.google.com]

- 6. e-lactancia.org [e-lactancia.org]

- 7. researchgate.net [researchgate.net]

- 8. clinician.nejm.org [clinician.nejm.org]

- 9. CREATE: Reviparin reduces deaths in acute MI [medscape.com]

- 10. Effects of reviparin, a low-molecular-weight heparin, on mortality, reinfarction, and strokes in patients with acute myocardial infarction presenting with ST-segment elevation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An open-label randomized controlled trial of low molecular weight heparin compared to heparin and coumadin for the treatment of venous thromboembolic events in children: the REVIVE trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of molecular weight of heparin by size exclusion chromatography with universal calibration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Molecular weight determination of heparin and dermatan sulfate by size exclusion chromatography with a triple detector array - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Anti-Xa Assays [practical-haemostasis.com]

- 17. nihs.go.jp [nihs.go.jp]

- 18. emedicine.medscape.com [emedicine.medscape.com]

- 19. labcorp.com [labcorp.com]

- 20. r2diagnostics.com [r2diagnostics.com]

- 21. lab.corewellhealth.org [lab.corewellhealth.org]

- 22. coachrom.com [coachrom.com]

- 23. immunomart.com [immunomart.com]

- 24. Human TFPI ELISA Kit (EHTFPI) - Invitrogen [thermofisher.com]

- 25. Human TFPI(Tissue factor pathway inhibitor) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 26. Human Tissue Factor Pathway Inhibitor ELISA Kit (ab188392) is not available | Abcam [abcam.com]

- 27. cloud-clone.us [cloud-clone.us]

Clivarin® (Reviparin Sodium): A Technical Guide to its Role in the Prevention of Venous Thromboembolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Venous thromboembolism (VTE), encompassing deep vein thrombosis (DVT) and pulmonary embolism (PE), represents a significant cause of morbidity and mortality, particularly in postsurgical and medically ill patients. Low molecular weight heparins (LMWHs) have become a cornerstone of VTE prophylaxis. This technical guide provides an in-depth analysis of Clivarin® (reviparin sodium), a second-generation LMWH, focusing on its mechanism of action, pharmacokinetic profile, and clinical efficacy in the prevention of VTE. Detailed experimental protocols for key analytical methods and preclinical models are provided to support further research and development in the field of anticoagulation.

Introduction

This compound® (reviparin sodium) is a low molecular weight heparin derived from the controlled nitrous acid depolymerization of unfractionated heparin (UFH) sourced from porcine intestinal mucosa. With a mean molecular weight of approximately 3900 Daltons, this compound® is characterized by a high anti-Factor Xa to anti-Factor IIa activity ratio, which contributes to its favorable efficacy and safety profile.[1] This document will elucidate the core scientific principles underlying the use of this compound® for VTE prophylaxis, supported by quantitative data from pivotal clinical trials and detailed methodologies for relevant experimental procedures.

Mechanism of Action

This compound's® primary anticoagulant effect is mediated through its interaction with antithrombin (AT), a natural inhibitor of coagulation proteases.[2][3] Upon binding to AT, this compound® induces a conformational change in the AT molecule, accelerating its inhibitory activity against coagulation factors, primarily Factor Xa and to a lesser extent, Factor IIa (thrombin).[2][3] The preferential inhibition of Factor Xa disrupts the coagulation cascade at a critical amplification step, leading to a significant reduction in thrombin generation and subsequent fibrin (B1330869) clot formation.[2]

The higher ratio of anti-Xa to anti-IIa activity of this compound®, compared to UFH, is a key characteristic of LMWHs.[2] This targeted activity is thought to contribute to a more predictable anticoagulant response and a potentially lower risk of bleeding complications.[1]

Signaling Pathway of this compound® in Coagulation

Caption: this compound®'s mechanism of action in the coagulation cascade.

Pharmacokinetics

This compound® is administered via subcutaneous injection and exhibits predictable pharmacokinetic properties. It has a high bioavailability of approximately 95%.[4] Following subcutaneous administration, peak plasma anti-Xa activity is typically reached within 3 hours. The elimination half-life is approximately 3 hours, and the primary route of excretion is renal.[4]

Clinical Efficacy in VTE Prophylaxis

The efficacy of this compound® in preventing VTE has been demonstrated in numerous clinical trials across various patient populations, including those undergoing general and orthopedic surgery.

General Surgery

A large, randomized, multicenter, double-blind study compared the efficacy and safety of this compound® with unfractionated heparin (UFH) for the prevention of postoperative VTE in patients undergoing general surgery.[5]

Table 1: Efficacy and Safety of this compound® vs. UFH in General Surgery [5]

| Outcome | This compound® (1,750 anti-Xa IU once daily) | UFH (5,000 IU twice daily) | 95% Confidence Interval | p-value |

| Number of Patients | 675 | 676 | ||

| Incidence of DVT and PE | 4.8% | 4.4% | 3.3-6.7% (this compound®) 2.9-6.2% (UFH) | Not Significant |

| Post-operative Bleeding Complications | Less Frequent | More Frequent | < 0.01 |

Orthopedic Surgery

In high-risk orthopedic surgery, such as total hip replacement, this compound® has been shown to be as effective as other LMWHs, like enoxaparin.[6]

Table 2: Efficacy of this compound® vs. Enoxaparin in Total Hip Replacement [6]

| Outcome | This compound® (4,200 anti-Xa IU once daily) | Enoxaparin (40 mg once daily) |

| Number of Patients (Evaluable) | 208 | 208 |

| Incidence of DVT | 10% | 9% |

| Incidence of Proximal DVT | 6% | 6% |

Treatment of Acute VTE

Beyond prophylaxis, this compound® has also been evaluated for the treatment of established VTE. The COLUMBUS and CORTES trials were pivotal in this indication.[2]

-

COLUMBUS Trial: This large, randomized, multicenter trial found that reviparin (7,000 to 12,600 anti-Xa IU/day) was as effective as intravenous UFH in preventing the clinical recurrence of acute DVT and/or PE.[2]

-

CORTES Trial: In another large, randomized, multicenter trial, reviparin was significantly more effective than intravenous UFH in the prevention of recurrent VTE.[2]

Experimental Protocols

Chromogenic Anti-Factor Xa Assay

This assay is the gold standard for measuring the activity of LMWHs like this compound®.

Principle: The assay measures the residual Factor Xa activity after incubation of a plasma sample with a known amount of Factor Xa. The amount of residual Factor Xa is inversely proportional to the concentration of the anti-Xa activity of the LMWH in the sample.

Detailed Protocol (based on a generic commercial kit):

-

Sample Preparation: Collect whole blood in a tube containing 3.2% sodium citrate. Centrifuge at 1500 x g for 15 minutes to obtain platelet-poor plasma.

-

Reagent Preparation: Reconstitute lyophilized Factor Xa and chromogenic substrate reagents with the provided buffers as per the manufacturer's instructions.

-

Assay Procedure (Manual Method): a. Pre-warm reagents and plasma samples to 37°C. b. In a test tube, pipette 50 µL of patient plasma. c. Add 50 µL of the Factor Xa reagent. d. Incubate the mixture at 37°C for a specified time (e.g., 120 seconds). e. Add 50 µL of the chromogenic substrate. f. Incubate at 37°C for a specified time (e.g., 180 seconds). g. Stop the reaction by adding 50 µL of a stopping solution (e.g., 2% citric acid). h. Measure the absorbance at 405 nm using a spectrophotometer.

-

Calibration: A standard curve is generated using calibrators with known concentrations of the LMWH. The anti-Xa activity of the patient sample is determined by interpolating its absorbance value on the standard curve.

Experimental Workflow: Chromogenic Anti-Xa Assay

Caption: Workflow for a typical chromogenic anti-Factor Xa assay.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the integrity of the intrinsic and common coagulation pathways. While less sensitive to LMWHs than the anti-Xa assay, it is a common coagulation screening test.

Principle: The aPTT measures the time it takes for a fibrin clot to form after the addition of a contact activator, phospholipids, and calcium to a plasma sample.

Detailed Protocol (Manual Method):

-

Sample Preparation: Prepare platelet-poor plasma as described for the anti-Xa assay.

-

Reagent Preparation: Reconstitute the aPTT reagent (containing a contact activator and phospholipids) and prepare a 0.025 M calcium chloride solution.

-

Assay Procedure: a. Pre-warm the aPTT reagent, calcium chloride, and plasma to 37°C. b. In a test tube, pipette 100 µL of patient plasma. c. Add 100 µL of the aPTT reagent. d. Incubate the mixture at 37°C for a specified time (e.g., 3-5 minutes). e. Forcibly add 100 µL of the pre-warmed calcium chloride solution and simultaneously start a stopwatch. f. Tilt the tube gently and observe for the formation of a fibrin clot. g. Stop the stopwatch as soon as the clot is formed and record the time in seconds.

In Vivo Models of Venous Thrombosis

Animal models are crucial for the preclinical evaluation of antithrombotic agents like this compound®.

This model mimics the conditions of venous stasis, a key risk factor for VTE.

Detailed Protocol (Rat Model):

-

Anesthesia and Surgical Preparation: Anesthetize a male Wistar rat (e.g., with isoflurane). Place the animal in a supine position and perform a midline laparotomy to expose the abdominal cavity.

-

IVC Exposure: Gently retract the intestines to expose the inferior vena cava (IVC) between the renal veins and the iliac bifurcation.

-

Ligation: Carefully dissect the IVC from the surrounding tissues. Ligate all side branches of the IVC in the exposed segment using fine suture material.

-

Induction of Stasis: Place a ligature around the IVC just below the renal veins and another just above the iliac bifurcation. Tighten the ligatures to induce complete stasis of blood flow within the isolated segment.

-

Drug Administration: Administer the test compound (e.g., this compound®) or vehicle control at a specified time before or after the ligation.

-

Thrombus Evaluation: After a predetermined period (e.g., 2-24 hours), euthanize the animal, excise the ligated IVC segment, and carefully dissect the thrombus. The thrombus can be weighed and analyzed histologically.

This model induces endothelial injury, another critical component of Virchow's triad.

Detailed Protocol (Mouse Carotid Artery Model):

-

Anesthesia and Surgical Preparation: Anesthetize a mouse (e.g., with ketamine/xylazine). Make a midline cervical incision to expose the left common carotid artery.

-

Artery Isolation: Carefully dissect the carotid artery from the surrounding tissues and vagus nerve.

-

Induction of Injury: Place a small piece of filter paper (e.g., 1x2 mm) saturated with a specific concentration of ferric chloride solution (e.g., 5-10%) on the adventitial surface of the artery for a defined period (e.g., 3 minutes).

-

Blood Flow Monitoring: Monitor blood flow in the carotid artery using a Doppler flow probe to determine the time to vessel occlusion.

-

Drug Administration: Administer the test compound or vehicle control prior to the induction of injury.

-

Data Analysis: Compare the time to occlusion between the treatment and control groups to assess the antithrombotic efficacy of the test compound.

Logical Relationship: From Preclinical Models to Clinical Efficacy

Caption: The drug development pathway for VTE prophylaxis agents.

Conclusion

This compound® (reviparin sodium) is a well-characterized LMWH with a proven efficacy and safety profile for the prevention of venous thromboembolism in a variety of clinical settings. Its predictable pharmacokinetics and targeted mechanism of action make it a valuable tool in the armamentarium against VTE. The experimental protocols detailed herein provide a foundation for continued research into the pharmacology and clinical application of this compound® and other antithrombotic agents. Further investigation into its use in specific patient populations and in comparison with newer oral anticoagulants will continue to refine its role in clinical practice.

References

- 1. labcarediagnostics.com [labcarediagnostics.com]

- 2. Reviparin: a review of its efficacy in the prevention and treatment of venous thromboembolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vivo Ferric Chloride Carotid Artery Injury–Induced Thrombosis Model [bio-protocol.org]

- 5. benchchem.com [benchchem.com]

- 6. r2diagnostics.com [r2diagnostics.com]

The Preclinical Pharmacokinetic Profile of Clivarin (Reviparin): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clivarin, the brand name for the low-molecular-weight heparin (LMWH) reviparin sodium, is an antithrombotic agent used in the prevention and treatment of thromboembolic disorders. Derived from porcine mucosal heparin through controlled nitrous acid digestion, reviparin exhibits a narrow molecular weight distribution.[1][2] Understanding its pharmacokinetic (PK) profile in preclinical models is crucial for the design of non-clinical safety studies and for providing a basis for clinical development. This guide provides a comprehensive overview of the available preclinical pharmacokinetic data for this compound, details the experimental methodologies used, and visualizes key processes.

Pharmacokinetic Profile

The pharmacokinetics of LMWHs like reviparin are typically assessed by measuring their anti-Factor Xa (anti-Xa) and anti-Factor IIa (anti-IIa) activities in plasma, as direct measurement of the drug concentration is complex.[3] Reviparin is characterized by a high anti-Xa to anti-IIa activity ratio, which contributes to its antithrombotic effect with a reduced risk of bleeding compared to unfractionated heparin (UFH).[4]

Absorption

Following subcutaneous (SC) administration, LMWHs are generally well-absorbed, although bioavailability can vary between different LMWHs.[3]

Distribution

The volume of distribution of LMWHs is generally low and corresponds to the plasma volume, indicating limited distribution into tissues.

-

General Preclinical Observations: For LMWHs, the volume of distribution is typically low, suggesting that their primary site of action is within the vascular system. Specific data for reviparin in preclinical models is not detailed in the available literature.

Metabolism and Excretion

LMWHs are primarily cleared by the kidneys.[7] The metabolism of reviparin is not extensively detailed in preclinical studies, but it is expected to follow the general pattern of LMWHs, which involves desulfation and depolymerization.

-

General Preclinical Observations: The elimination half-life of LMWHs after intravenous administration is in the range of 3 to 4 hours in animal models.[7] Renal clearance is the main route of elimination.[7]

Pharmacodynamic Effects in Preclinical Models

-

Animal Models: Reviparin has been shown to produce a dose- and time-dependent antithrombotic effect in various animal models of thrombosis.[1][2]

-

Nonhuman Primates: In nonhuman primates, both intravenous (IV) and subcutaneous (SC) administration of reviparin leads to the release of Tissue Factor Pathway Inhibitor (TFPI).[1][2] TFPI is a natural anticoagulant that inhibits the initiation of the extrinsic coagulation pathway.

Quantitative Pharmacokinetic Data

Specific quantitative pharmacokinetic parameters for reviparin in common preclinical species (rat, dog, monkey) are sparsely reported in publicly available literature. The following table summarizes the available qualitative and semi-quantitative data.

| Parameter | Animal Model | Route of Administration | Value/Observation | Citation |

| Tmax (Time to Peak Activity) | Rat | Oral | 2 hours (for anti-Xa activity) | [5][6] |

| Pharmacodynamic Effect | Animal Models | Not specified | Dose- and time-dependent antithrombotic effect | [1][2] |

| TFPI Release | Nonhuman Primates | IV and SC | Observed release of Tissue Factor Pathway Inhibitor | [1][2] |

Note: The lack of comprehensive public data highlights a gap in the literature regarding the specific preclinical pharmacokinetic parameters of reviparin. Researchers may need to rely on internal data or conduct dedicated studies to obtain detailed parameters for specific models.

Experimental Protocols

The primary method for quantifying the activity of this compound in preclinical plasma samples is the chromogenic anti-Xa assay.

Chromogenic Anti-Factor Xa Assay

This assay measures the ability of heparin-antithrombin III complexes to inhibit Factor Xa. The residual Factor Xa activity is inversely proportional to the reviparin concentration.

Principle:

-

A known excess of Factor Xa is added to the plasma sample containing reviparin and antithrombin III (ATIII).

-

Reviparin binds to ATIII, catalyzing the inhibition of Factor Xa by the ATIII.

-

A chromogenic substrate, which is a peptide that mimics the natural substrate of Factor Xa, is added.

-

The residual, uninhibited Factor Xa cleaves the chromogenic substrate, releasing a colored compound (e.g., p-nitroaniline).

-